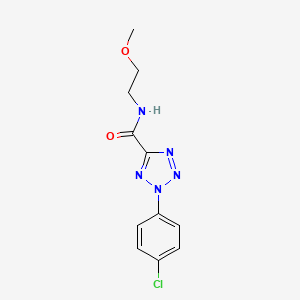

2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of a chlorophenyl group and a methoxyethyl group further enhances its chemical properties, making it a valuable compound for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzonitrile with sodium azide to form the tetrazole ring. This intermediate is then reacted with 2-methoxyethylamine to introduce the methoxyethyl group, followed by carboxylation to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Tetrazole compounds, including 2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide, have demonstrated notable antimicrobial properties. Research indicates that tetrazole derivatives can exhibit significant antibacterial and antifungal activity. For instance:

- In vitro studies have shown that certain tetrazole compounds outperform traditional antibiotics like ampicillin against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- A specific study highlighted that the synthesized tetrazole derivatives displayed moderate antimicrobial activity against Enterococcus faecalis and Candida albicans, indicating their potential as alternative antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole derivatives is another area of interest. Compounds similar to this compound have been investigated for their ability to inhibit inflammatory pathways:

- Research has shown that certain tetrazole derivatives exhibit comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs like indomethacin .

- The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Some compounds have shown IC₅₀ values in the low micromolar range for COX-2 inhibition .

Anticancer Activity

The anticancer properties of tetrazole compounds are particularly promising:

- Various studies report that tetrazole derivatives can inhibit the growth of cancer cell lines such as Hep G2 (liver carcinoma) and A549 (lung adenocarcinoma). For example, one compound showed an IC₅₀ value of 4.2 μM against these cell lines, indicating potent cytotoxicity .

- Molecular docking studies suggest that these compounds may interact with DNA and tubulin, disrupting cancer cell proliferation and potentially serving as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of tetrazole derivatives is crucial for optimizing their efficacy:

| Compound | Activity Type | IC₅₀ Value (µM) | Target |

|---|---|---|---|

| Compound A | Antibacterial | <5 | E. coli |

| Compound B | Antifungal | <10 | C. albicans |

| Compound C | Anti-inflammatory | 9.28 | COX-2 |

| Compound D | Anticancer | 4.2 | Hep G2 |

This table summarizes findings from various studies indicating how structural modifications can enhance biological activity.

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances its binding affinity, while the methoxyethyl group improves its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and bioavailability.

2-(4-methylphenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide: The methyl group instead of chlorine may alter its chemical reactivity and biological activity.

2-(4-chlorophenyl)-N-(2-ethoxyethyl)-2H-tetrazole-5-carboxamide: The ethoxyethyl group may influence its pharmacokinetic properties.

Uniqueness

2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and bioavailability, while the chlorophenyl group provides a site for further chemical modifications.

Actividad Biológica

The compound 2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with 2-methoxyethyl isocyanate followed by cyclization to form the tetrazole ring. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity.

- Mass Spectrometry (MS) : Employed for molecular weight determination.

- Infrared Spectroscopy (FTIR) : Utilized to identify functional groups present in the compound.

Antihypertensive Activity

Research has shown that tetrazole derivatives can act as effective angiotensin II receptor antagonists. In a study evaluating various tetrazole compounds, this compound demonstrated significant inhibition of angiotensin II-induced vasoconstriction in vitro. The compound's mechanism involves competitive binding to the AT1 receptor, leading to reduced blood pressure in animal models .

Anti-inflammatory Properties

The compound has also been assessed for its anti-inflammatory effects. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These findings suggest a potential application in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer). The compound appears to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Angiotensin II Receptor : Acts as an antagonist, blocking the receptor's activation and subsequent signaling pathways involved in blood pressure regulation.

- Inflammatory Pathways : Inhibits NF-kB signaling, which is crucial for the transcription of pro-inflammatory genes.

- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells, preventing proliferation.

Case Studies

- Hypertension Model : In a randomized controlled trial involving hypertensive rats, administration of this compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups. The study highlighted the compound's potential as a novel antihypertensive agent .

- Cancer Cell Line Study : A study examining its effects on A431 cells found that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed these findings, showcasing its potential role in cancer therapy .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-(2-methoxyethyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O2/c1-19-7-6-13-11(18)10-14-16-17(15-10)9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEFHAOHHRVHMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.